N-Benzoyl-L-Tryptophan
Description
N-Benzoyl-L-Tryptophan (CAS# 4302-66-3) is a synthetic amino acid derivative where the benzoyl group (-Bz) is attached to the α-amino group of L-tryptophan. Its molecular formula is C₁₈H₁₆N₂O₃, with a molecular weight of 308.3 g/mol . This compound is typically synthesized via benzoylation reactions, such as the Schotten-Baumann method, which involves reacting L-tryptophan with benzoyl chloride in alkaline conditions. Purification is achieved through column chromatography (e.g., hexane–ethyl acetate mixtures), yielding a viscous oil or solid depending on the esterification state .
Properties
IUPAC Name |
(2S)-2-benzamido-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-17(12-6-2-1-3-7-12)20-16(18(22)23)10-13-11-19-15-9-5-4-8-14(13)15/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBCXLCJWLNDPV-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351669 | |
| Record name | N-Benzoyl-L-Tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4302-66-3 | |
| Record name | N-Benzoyl-L-Tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification and Sequential Amidation (Patent CN113402438A)
A patented method for synthesizing N-benzoyl-L-tryptophan derivatives involves a five-step sequence starting from L-tryptophan esters. The process begins with esterification of L-tryptophan derivatives in methanol under reflux, catalyzed by an unspecified catalyst (referred to as "catalyst A"). After cooling and concentration, the intermediate is alkalized to pH 8–9 using saturated sodium bicarbonate, followed by extraction with an organic solvent (e.g., ethyl acetate).
The subsequent amidation step employs trifluoroacetic anhydride (TFAA) in tetrahydrofuran (THF) under basic conditions ("alkali A"), yielding a tert-butoxycarbonyl (Boc)-protected intermediate. Final hydrolysis in a mixed solvent system (e.g., water and THF) removes protecting groups, producing this compound with a reported purity of >95% after recrystallization.
Key Reaction Conditions:
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Esterification : Methanol reflux, catalyst A, 6–8 hours.
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Amidation : TFAA in THF, 0–5°C, 2 hours.
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Hydrolysis : NaOH/THF, room temperature, 4 hours.
Direct Benzoylation of L-Tryptophan (Journal of the Mexican Chemical Society)
An alternative route involves direct benzoylation of L-tryptophan using benzoyl chloride in alkaline aqueous conditions. The reaction proceeds via nucleophilic acyl substitution, where the α-amino group of L-tryptophan attacks the electrophilic carbonyl carbon of benzoyl chloride. The product is isolated as a methyl ester (this compound methyl ester) and subsequently hydrolyzed to the free acid using lithium hydroxide.
Optimization Insights:
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Solvent System : Dichloromethane/water biphasic mixture.
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Base : Triethylamine or sodium bicarbonate.
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Yield : 45–58% after column chromatography (hexane/ethyl acetate).
Comparative Analysis of Methodologies
Yield and Purity
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Patent CN113402438A | 70–85 | >95 | Scalability for industrial production |
| Direct Benzoylation | 45–58 | 90–93 | Fewer steps, lower cost |
The patented method achieves higher yields due to optimized protection/deprotection strategies, whereas direct benzoylation sacrifices yield for simplicity.
Spectroscopic Characterization
Data from the Journal of the Mexican Chemical Society confirm the structure of this compound methyl ester via:
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IR Spectroscopy : 1731 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O).
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¹H NMR : δ 7.65–7.10 (m, aromatic protons), δ 4.85 (dd, α-CH), δ 3.70 (s, OCH3).
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HRMS : [M+Na]⁺ = 300.1576 (calculated), 300.1574 (observed).
Industrial-Scale Considerations
Catalyst and Solvent Selection
The patent emphasizes tetrahydrofuran (THF) as the solvent for amidation due to its ability to dissolve both polar and nonpolar reagents. Catalyst A (likely p-toluenesulfonic acid) accelerates esterification without racemization.
Scientific Research Applications
Antifungal Properties
Recent studies have investigated the antifungal activity of N-Benzoyl-L-Tryptophan and related compounds against various fungal strains, including Aspergillus fumigatus and Fusarium temperatum. The results indicate that certain derivatives exhibit significant antifungal properties, suggesting their potential as therapeutic agents in treating fungal infections. Structure-activity relationships have been established, highlighting the importance of the benzoyl moiety in enhancing biological activity .
Oxidative Stability
Research has shown that tryptophan residues, including those modified by benzoylation, are susceptible to oxidative damage. This characteristic can be exploited in studies focused on protein stability and the development of protective agents against oxidative stress .
Applications in Medicinal Chemistry
This compound serves as a valuable building block in medicinal chemistry for designing novel compounds with enhanced pharmacological profiles. Its applications include:
- Drug Development : The compound is used as a scaffold for synthesizing more complex molecules that may exhibit improved efficacy against various diseases.
- Targeted Drug Delivery : Due to its ability to interact with specific biological targets, this compound can be utilized in designing targeted delivery systems for therapeutic compounds.
Antifungal Activity Evaluation
A comprehensive study evaluated the antifungal activity of several N-benzoyl amino acids, including this compound. The evaluation followed Clinical Laboratory Standards Institute guidelines, where various concentrations of the compound were tested against fungal inocula. The results showed that certain derivatives exhibited remarkable inhibition percentages, indicating their potential use as antifungal agents .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities between this compound derivatives and fungal chitinase, a key enzyme involved in fungal cell wall synthesis. These studies provide insights into the interactions at the molecular level, allowing for rational design of more potent antifungal agents .
Mechanism of Action
The mechanism of action of N-Benzoyl-L-Tryptophan involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze its conversion into other bioactive molecules. The benzoyl group provides stability and protection to the amino acid, allowing it to participate in specific biochemical pathways. The indole ring of tryptophan is known to interact with serotonin receptors, influencing neurotransmitter activity and potentially affecting mood and behavior.
Comparison with Similar Compounds
Structural Analogues: N-Benzoyl Amino Acids
N-Benzoyl-L-Tryptophan belongs to a broader class of N-benzoylated amino acids. Key structural analogues include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical State |
|---|---|---|---|---|
| This compound | 4302-66-3 | C₁₈H₁₆N₂O₃ | 308.3 | Oil/Solid |
| N-Benzoyl-L-Serine | 4877-23-0 | C₁₀H₁₁NO₄ | 209.2 | Not Reported |
| N-Benzoyl-L-Threonine | 27696-01-1 | C₁₁H₁₃NO₄ | 223.2 | Not Reported |
| N-Benzoyl-L-Tyrosine | 2566-23-6 | C₁₆H₁₅NO₄ | 285.3 | Not Reported |
| N-Benzoyl-L-Valine | 5699-79-6 | C₁₂H₁₅NO₃ | 221.3 | Not Reported |
Key Observations :
- Side-chain variability : The tryptophan derivative’s indole moiety distinguishes it from smaller residues (e.g., serine, valine), likely influencing steric bulk and π-π interactions in biological targets.
- Molecular weight : this compound is the largest in this group due to its aromatic indole ring, which may affect solubility and diffusion kinetics .
Tryptophan Derivatives with Different Protecting Groups
Tryptophan derivatives often employ protective groups for peptide synthesis. Key examples:
| Compound Name | CAS Number | Protecting Group | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 4302-66-3 | Benzoyl | C₁₈H₁₆N₂O₃ | 308.3 |
| N-Cbz-L-Tryptophan | 7432-21-5 | Benzyloxycarbonyl (Cbz) | C₁₉H₁₈N₂O₄ | 338.4 |
| N-Boc-L-Tryptophan | 13139-14-5 | tert-butoxycarbonyl (Boc) | C₁₆H₂₀N₂O₄ | 304.3 |
| N-Benzyloxycarbonyl-DL-Tryptophan | 13058-16-7 | Benzyloxycarbonyl | C₁₉H₁₈N₂O₄ | 338.4 |
Key Observations :
- Stability: The benzoyl group is less labile under acidic conditions compared to Boc, which is cleaved by trifluoroacetic acid (TFA). Cbz groups require hydrogenolysis for removal .
- Solubility : Boc-protected derivatives are generally more soluble in organic solvents due to the tert-butyl group, whereas benzoylated compounds may exhibit lower aqueous solubility .
Biological Activity
N-Benzoyl-L-Tryptophan (N-Bz-Trp) is a derivative of the essential amino acid L-Tryptophan, recognized for its diverse biological activities and potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and research findings.
Target of Action
This compound primarily interacts with enzymes involved in L-Tryptophan metabolism. It is hypothesized to influence metabolic pathways related to serotonin and kynurenine synthesis, thereby affecting various physiological processes.
Mode of Action
The compound likely alters the activity of enzymes such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), which are pivotal in the kynurenine pathway (KP) and serotonin synthesis. This modulation can lead to significant changes in neurotransmitter levels, impacting mood and behavior .
Cellular Effects
This compound exhibits notable effects on cellular functions, including:
- Cell Signaling : It influences signaling pathways that regulate gene expression and cellular metabolism.
- Enzyme Interactions : The compound interacts with various enzymes, potentially acting as an inhibitor or activator, which can lead to altered metabolic outcomes.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by factors such as pH and protein conformation, affecting its stability and bioavailability. Understanding these properties is crucial for its application in therapeutic contexts.
3. Research Applications
This compound has been explored for various applications in scientific research:
- Chemistry : It serves as a precursor for synthesizing more complex organic compounds.
- Biology : Studies focus on its role in enzyme-substrate interactions and protein function.
- Medicine : Investigations into its potential therapeutic effects include modulation of serotonin levels, which may have implications for treating mood disorders .
Antifungal Activity
Recent studies have evaluated the antifungal properties of this compound against pathogenic fungi such as Fusarium temperatum and Aspergillus fumigatus. The compound demonstrated significant inhibitory effects at specific concentrations, indicating its potential utility as an antifungal agent .
Behavioral Research
In behavioral studies involving L-Tryptophan supplementation, findings suggest that derivatives like this compound can influence fatigue perception during exercise. Enhanced plasma tryptophan levels were observed in subjects supplemented with L-Tryptophan compared to controls, highlighting its role in modulating physical performance .
5. Summary of Findings
The biological activity of this compound encompasses a range of effects on metabolic pathways and cellular functions. Key findings from research include:
6. Conclusion
This compound represents a promising compound with multifaceted biological activities. Its influence on metabolic pathways related to L-Tryptophan underscores its potential utility in both research and therapeutic applications. Ongoing studies will further elucidate its mechanisms of action and broaden its applicability in pharmacological contexts.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Benzoyl-L-Tryptophan, and how are intermediates characterized?
- Methodological Answer : this compound is synthesized via benzoylation of L-tryptophan using benzoyl chloride in alkaline conditions. Key intermediates like N-Benzoyltryptophan methyl ester are purified via recrystallization and characterized using NMR (e.g., and ) and mass spectrometry. For example, methyl ester derivatives show distinct carbonyl stretching frequencies (~1740 cm) in IR spectroscopy . Chromatographic purity is validated using HPLC with reference standards (e.g., NIST-certified materials) .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques. NMR peaks for the benzoyl group (7.4–7.8 ppm aromatic protons) and indole moiety (10.5 ppm for NH) are critical. X-ray crystallography resolves stereochemistry, while mass spectrometry (ESI-TOF) confirms the molecular ion peak at m/z 308.3 (CHNO) . Thermodynamic data (e.g., Gibbs free energy of reactions) from NIST databases support stability assessments .
Q. What are the primary biochemical applications of this compound in peptide research?
- Methodological Answer : The benzoyl group acts as a protective moiety for the amino group during solid-phase peptide synthesis. Researchers use Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) derivatives for orthogonal protection strategies. For example, Boc-L-Tryptophan (CAS 13139-14-5) is coupled using DCC (dicyclohexylcarbodiimide) in DMF, with reaction progress monitored by TLC . Deprotection involves trifluoroacetic acid (TFA) under inert atmospheres to prevent side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. For instance, unexpected splitting in NMR may indicate rotational barriers in the benzoyl group. Computational methods (DFT calculations) model molecular orbitals (e.g., HOMO-LUMO interactions) to predict spectral features . Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray diffraction resolves ambiguities .
Q. What experimental designs are optimal for studying the stability of this compound under varying pH conditions?
- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–12) at 25–60°C. Samples are analyzed periodically via HPLC-UV (λ = 280 nm for indole absorbance). Degradation products (e.g., hydrolyzed tryptophan or benzoyl acid) are identified using LC-MS/MS. Statistical analysis (ANOVA) determines significant degradation pathways, with Arrhenius plots predicting shelf life .
Q. How can researchers address challenges in quantifying trace impurities in this compound batches?
- Methodological Answer : Ultra-sensitive quantification requires LC-MS/MS with a triple quadrupole system in MRM (multiple reaction monitoring) mode. Impurities like residual benzoyl chloride or deaminated byproducts are detected using deuterated internal standards (e.g., D-L-Tryptophan). Method validation follows ICH Q2(R1) guidelines, ensuring precision (RSD < 2%) and accuracy (90–110% recovery) .
Q. What strategies mitigate racemization during peptide synthesis involving this compound?
- Methodological Answer : Racemization is minimized using low-temperature coupling (0–4°C) with HOBt (hydroxybenzotriazole) as an activating agent. Chiral HPLC (e.g., CHIRALPAK® columns) monitors enantiomeric purity. Alternatively, microwave-assisted synthesis reduces reaction time, limiting epimerization. Kinetic studies using circular dichroism (CD) spectroscopy track optical activity changes .
Methodological Notes
- Data Contradiction Analysis : Cross-reference experimental results with computational models (e.g., Gaussian software for DFT) to explain anomalies in reaction mechanisms or spectral data .
- Ethical and Safety Considerations : Handle benzoyl chloride in fume hoods with PPE; waste disposal follows OSHA guidelines for carcinogenic intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
